Superior HIF-1α Suppression Potency Relative to KRH102053 in Hypoxic Human Osteosarcoma Cells
In a direct comparative study, KRH102140 demonstrated greater efficiency than KRH102053 in suppressing HIF-1α protein levels in human osteosarcoma (HOS) cells cultured under hypoxic conditions. Both compounds were evaluated as PHD2 activators in the same experimental system, with KRH102140 exhibiting enhanced HIF-1α downregulation relative to its structural analog [1].
| Evidence Dimension | HIF-1α protein suppression |
|---|---|
| Target Compound Data | Enhanced suppression of HIF-1α protein (superior to KRH102053) |
| Comparator Or Baseline | KRH102053 (PHD2 activator structural analog) |
| Quantified Difference | More efficient suppression; KRH102053 exhibited less HIF-1α reduction under identical conditions |
| Conditions | Human osteosarcoma (HOS) cells, hypoxic culture conditions |
Why This Matters
Researchers requiring maximal HIF-1α suppression for studying hypoxia-driven angiogenesis, metabolic reprogramming, or tumor adaptation should prioritize KRH102140 over the earlier analog KRH102053 based on empirically demonstrated superior potency in the same cellular model.
- [1] Nepal M, Gong YD, Park YR, Soh Y. An activator of PHD2, KRH102140, decreases angiogenesis via inhibition of HIF-1α. Cell Biochem Funct. 2011;29(2):126-134. View Source
